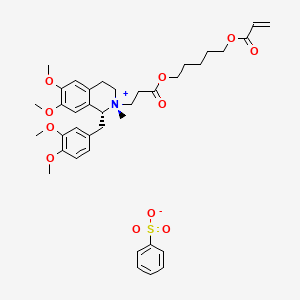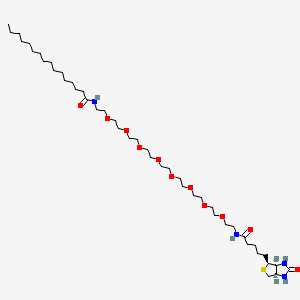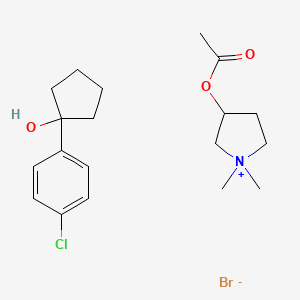
1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chlorophenyl group attached to a cyclopentanol ring, combined with a dimethylpyrrolidinium acetate moiety and a bromide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)cyclopentan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a suitable catalyst. This reaction proceeds through an aldol condensation mechanism, followed by reduction to yield the desired cyclopentanol derivative. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
For the preparation of (1,1-dimethylpyrrolidin-1-ium-3-yl) acetate, the starting material is usually 1,1-dimethylpyrrolidine, which undergoes acetylation using acetic anhydride. The final step involves the combination of the cyclopentanol derivative with the dimethylpyrrolidinium acetate in the presence of a bromide source, such as hydrobromic acid, to form the bromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide undergoes various chemical reactions, including:
Oxidation: The cyclopentanol moiety can be oxidized to form a ketone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, cyanide, and amines, often in polar solvents.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of new substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the cyclopentanol moiety can form hydrogen bonds with active sites. The dimethylpyrrolidinium acetate part may enhance the compound’s solubility and facilitate its transport across cell membranes. The bromide ion can participate in ionic interactions, stabilizing the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)cyclopentan-1-ol: Similar structure but with a different position of the chlorophenyl group.
1-(3-Chlorophenyl)cyclopentan-1-ol: Similar structure with the chlorophenyl group at the 3-position.
1-(4-Chlorophenyl)cyclopentan-1-one: Ketone derivative of the compound.
Uniqueness
1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylpyrrolidinium acetate moiety and the bromide ion differentiates it from other similar compounds, potentially enhancing its solubility, stability, and reactivity.
Eigenschaften
Molekularformel |
C19H29BrClNO3 |
|---|---|
Molekulargewicht |
434.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide |
InChI |
InChI=1S/C11H13ClO.C8H16NO2.BrH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;1-7(10)11-8-4-5-9(2,3)6-8;/h3-6,13H,1-2,7-8H2;8H,4-6H2,1-3H3;1H/q;+1;/p-1 |
InChI-Schlüssel |
VSYOGHWGDBKTSX-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OC1CC[N+](C1)(C)C.C1CCC(C1)(C2=CC=C(C=C2)Cl)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


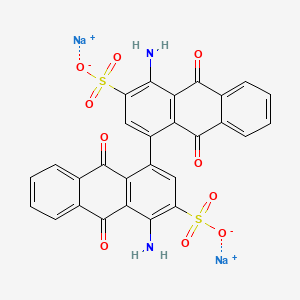
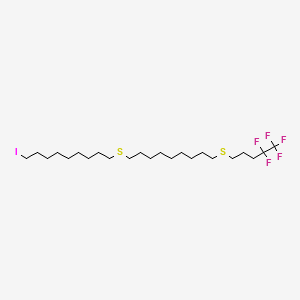


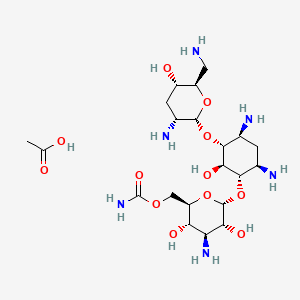

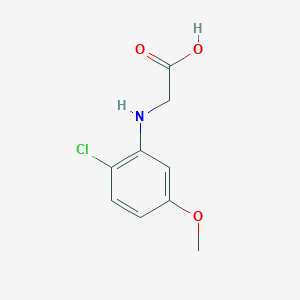
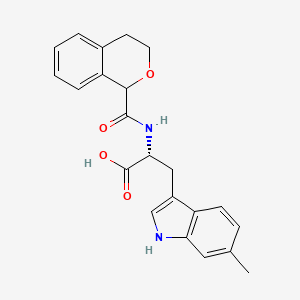

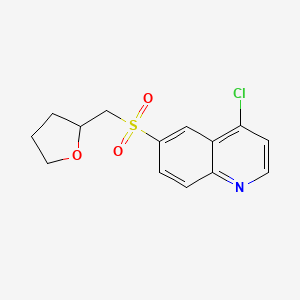
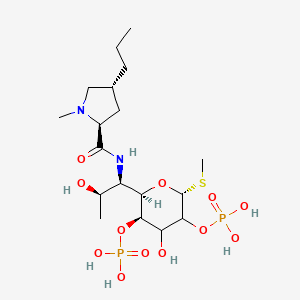
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)
